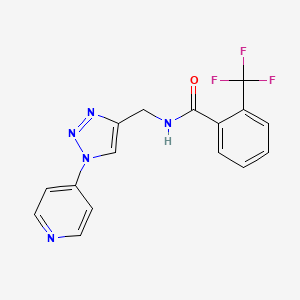

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O/c17-16(18,19)14-4-2-1-3-13(14)15(25)21-9-11-10-24(23-22-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHVBTOGABOIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the triazole-pyridine intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. Its ability to interact with specific biological targets makes it useful in studying cellular pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts aimed at treating various diseases.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key features with several derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Positioning and Electronic Effects: The ortho-CF₃ group on the benzamide in the target compound contrasts with the para-CF₃ in 78k (). Pyridin-4-yl vs. 4-methoxybenzyl (78k): The pyridine ring improves aqueous solubility and hydrogen-bonding capacity compared to the lipophilic methoxybenzyl group .

Compound 15 () acts as a biofilm eradication adjuvant, highlighting the role of trifluoromethylated triazoles in disrupting microbial resistance mechanisms .

Synthetic Efficiency :

- Yields for triazole-linked benzamides (e.g., 78k at 85%) surpass those of isoindoline-dione derivatives (6m at 62%), reflecting the influence of sterically demanding substituents on reaction efficiency .

Physicochemical and Functional Implications

- Solubility: The pyridin-4-yl group in the target compound likely enhances solubility over analogs with non-polar substituents (e.g., 4-methoxybenzyl in 78k) .

- Electron-Withdrawing Groups : CF₃ and trifluoromethoxy (OCF₃) substituents (e.g., in Compound 12, ) modulate electron density, affecting binding to hydrophobic pockets .

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Known for its ability to participate in various interactions with biological targets.

- Triazole moiety : Associated with diverse biological activities, including enzyme inhibition.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.

The mechanism of action for this compound likely involves:

- Binding to Enzymes/Receptors : The triazole ring may facilitate binding through hydrogen bonding or π-π interactions.

- Modulation of Biological Pathways : This compound may inhibit specific kinases or proteases, similar to other triazole-containing compounds.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. The following table summarizes findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4-(pyridin-4-yloxy)benzamide | A549 (Lung cancer) | 10.5 | Moderate antitumor activity |

| 4-[5-(pyridin-4-yl)-1H-triazol]pyridine | HeLa (Cervical cancer) | 12.3 | Potential anti-inflammatory properties |

| 3-methyl-N-(pyridin-4-yl)pyridin-4-amine | MCF7 (Breast cancer) | 8.7 | Significant cytotoxic effects |

These findings suggest that this compound may also possess potent anticancer properties due to its structural similarities with other biologically active compounds .

Inhibition Studies

Research into the inhibitory effects of related compounds reveals:

- Aurora-A Kinase Inhibition : Similar compounds have shown IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong inhibitory potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

- Antitumor Activity : A study reported that derivatives containing triazole and pyridine functionalities exhibited moderate to potent antitumor activity against various cancer cell lines including A549 and MCF7.

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .

- Mechanistic Insights : The interaction of triazole derivatives with specific molecular targets has been characterized through binding assays and computational modeling, providing insights into their efficacy as therapeutic agents.

Q & A

Q. Advanced: What strategies mitigate regioselectivity challenges in CuAAC reactions for 1,4-disubstituted triazole formation?

Regioselectivity in CuAAC is generally high for 1,4-triazoles, but competing side reactions (e.g., Glaser coupling) can occur. To minimize this:

- Catalytic System : Optimize Cu(I) source (e.g., CuI vs. CuBr) and ligand (e.g., TBTA) to suppress alkyne homocoupling .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates and reduce side reactions .

- Kinetic Control : Short reaction times (<24 hours) and low temperatures (0–5°C) prevent decomposition .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons and carbons in the pyridyl-triazole and benzamide moieties. For example:

- ESI-HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 411.15396; observed = 411.15317) .

- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .

Q. Advanced: How can researchers resolve crystallographic data contradictions during structural refinement?

- Software Tools : Use SHELXL for refinement, leveraging constraints for disordered trifluoromethyl groups .

- Twinned Data : Apply HKLF5 format in SHELXL to handle twinning and improve Rint values .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against HDACs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in 96-well plates. Measure IC₅₀ via fluorescence (λex = 360 nm, λem = 460 nm) .

- Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against P. aeruginosa biofilms. Synergy with tobramycin can be assessed via checkerboard assays .

Q. Advanced: How to design structure-activity relationship (SAR) studies for HDAC inhibition?

- Scaffold Modification : Vary substituents on the pyridyl-triazole (e.g., electron-withdrawing groups at C-2) to modulate HDAC binding .

- Docking Studies : Use AutoDock Vina to predict interactions with HDAC catalytic pockets. Prioritize derivatives with lower ΔG values (<−8 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., trifluoromethyl’s hydrophobicity, triazole’s π-π stacking) via MOE or Schrödinger .

Basic: How can researchers predict the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

Q. Advanced: What role does DFT play in analyzing the electronic structure of the trifluoromethyl group?

- Charge Distribution : Perform B3LYP/6-31G(d) calculations to map electrostatic potential surfaces. The CF₃ group exhibits strong electron-withdrawing effects (−0.35 e⁻) .

- Reactivity : Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict sites for electrophilic/nucleophilic attack .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.